3-Bromo-5-methylthiophene-2-carbaldehyde
Overview
Description
3-Bromo-5-methylthiophene-2-carbaldehyde is a chemical compound with the molecular formula C6H5BrOS . It has a molecular weight of 205.08 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 3-Bromo-5-methylthiophene-2-carbaldehyde and similar compounds often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 3-Bromo-5-methylthiophene-2-carbaldehyde consists of a five-membered thiophene ring with a bromine atom and a methyl group attached to different carbon atoms in the ring . An aldehyde functional group is also attached to the ring .Chemical Reactions Analysis
Thiophene derivatives, including 3-Bromo-5-methylthiophene-2-carbaldehyde, are involved in various chemical reactions. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Physical And Chemical Properties Analysis
3-Bromo-5-methylthiophene-2-carbaldehyde is a solid or liquid at room temperature .Scientific Research Applications
Photochemical Synthesis : The irradiation of halogenothiophenes, including compounds similar to 3-Bromo-5-methylthiophene-2-carbaldehyde, leads to the formation of phenyl derivatives, which is significant in the field of organic synthesis and photochemistry (Antonioletti et al., 1986).
Palladium(0) Catalyzed Synthesis : This study explores the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs through Suzuki cross-coupling reactions, using compounds related to 3-Bromo-5-methylthiophene-2-carbaldehyde. It contributes to our understanding of non-linear optical properties and structural features of these compounds (Rizwan et al., 2021).
Synthesis of Thiophene Derivatives : This research involves the preparation and conversion of bromo-thienyl derivatives, including 3-Bromo-5-methylthiophene-2-carbaldehyde, into various thiophene compounds, which has implications in the synthesis of complex organic molecules (Hawkins et al., 1994).
Functional Derivatives of Thiophene : This paper focuses on the nitration of thiophene derivatives, which is a crucial step in synthesizing various functional organic compounds. The synthesis process includes the conversion of compounds like 3-Bromo-5-methylthiophene-2-carbaldehyde into nitro derivatives (Shvedov et al., 1973).
Aroma-Active Compounds in the Maillard Reaction : This study investigates the formation of aroma-active compounds, including derivatives of 3-Bromo-5-methylthiophene-2-carbaldehyde, during the Maillard reaction between glutathione and reducing sugars. It provides insights into the chemistry of flavor and aroma compounds (Lee et al., 2010).
Biological Activity of Nitrothiophenes : This research assesses the biological activity of various substituted thiophenes, including compounds structurally related to 3-Bromo-5-methylthiophene-2-carbaldehyde, against different microorganisms, contributing to our understanding of the antibacterial properties of these compounds (Morley & Matthews, 2006).
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
properties
IUPAC Name |
3-bromo-5-methylthiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrOS/c1-4-2-5(7)6(3-8)9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIPMYBKNJQSKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355998 | |
Record name | 3-bromo-5-methylthiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methylthiophene-2-carbaldehyde | |
CAS RN |
36155-82-5 | |
Record name | 3-bromo-5-methylthiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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